3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide, also known as flumioxazin, is a synthetic herbicide that has been used extensively in agriculture to control weeds. It was first developed by Valent USA Corporation and was registered by the Environmental Protection Agency (EPA) in 2003 for use on soybeans, cotton, and peanuts. Flumioxazin has been found to be effective in controlling a wide range of broadleaf and grassy weeds, making it a popular choice among farmers.
Mechanism of Action
Flumioxazin works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Flumioxazin has been found to have minimal toxicity to mammals, birds, fish, and beneficial insects. However, it can be toxic to non-target plants, so care must be taken to avoid drift and runoff.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high potency and specificity for PPO. This makes it a useful tool for studying the role of PPO in plant physiology and biochemistry. However, one limitation is that it can be difficult to obtain pure this compound, which can make it challenging to control the concentration and purity of the compound in experiments.
Future Directions
There are several potential future directions for research on 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and safety of the herbicide. Additionally, there is a need for more research on the environmental fate and transport of this compound, as well as its potential impacts on non-target organisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds, including those that are resistant to this compound.
Synthesis Methods
Flumioxazin is synthesized through a multistep process that involves the reaction of 2-propylphenol with thionyl chloride to form 2-propylphenyl chloride. This is then reacted with 1,2-benzisothiazolin-3-one to form the desired product, 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide.
Scientific Research Applications
Flumioxazin has been extensively studied for its efficacy in controlling weeds in agriculture. It has been found to be effective against a wide range of broadleaf and grassy weeds, including glyphosate-resistant weeds. Additionally, 3-(2-propylphenoxy)-1,2-benzisothiazole 1,1-dioxide has been found to have a long residual activity, which makes it a useful tool for controlling weeds in no-till farming systems.
properties
IUPAC Name |
3-(2-propylphenoxy)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-2-7-12-8-3-5-10-14(12)20-16-13-9-4-6-11-15(13)21(18,19)17-16/h3-6,8-11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBYWAXXPCVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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